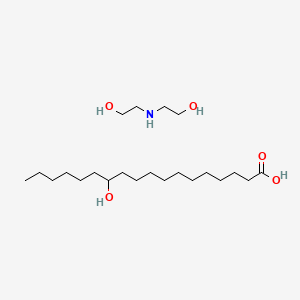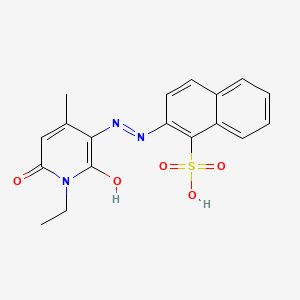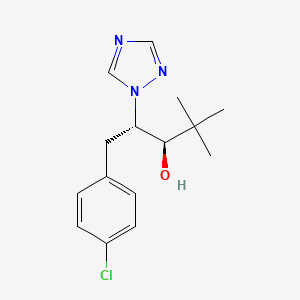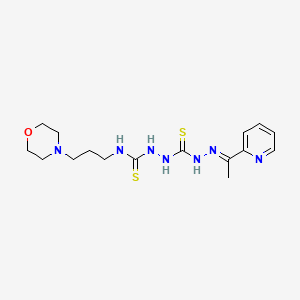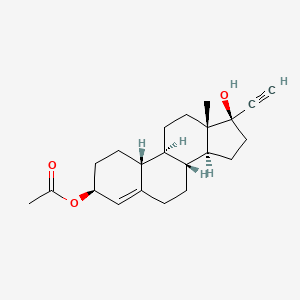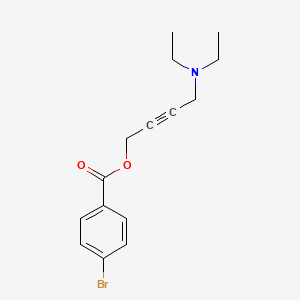
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)-1-((3-Methyl-4-((2-Methylphenyl)azo)phenyl)azo)naphthalen-2-amin ist eine Azoverbindung, die durch das Vorhandensein einer oder mehrerer Azogruppen (-N=N-) gekennzeichnet ist, die mit aromatischen Ringen verbunden sind. Azoverbindungen werden in verschiedenen Industrien weit verbreitet eingesetzt, insbesondere als Farbstoffe und Pigmente, da sie lebendige Farben und Stabilität aufweisen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Ethylhexyl)-1-((3-Methyl-4-((2-Methylphenyl)azo)phenyl)azo)naphthalen-2-amin beinhaltet typischerweise die Diazotierung eines aromatischen Amins, gefolgt von der Kupplung mit einer anderen aromatischen Verbindung. Die allgemeinen Schritte sind wie folgt:
Diazotierung: Ein aromatisches Amin wird mit salpetriger Säure (in situ aus Natriumnitrit und Salzsäure erzeugt) behandelt, um ein Diazoniumsalz zu bilden.
Kupplungsreaktion: Das Diazoniumsalz wird dann mit einer aromatischen Verbindung umgesetzt, die eine elektronensparende Gruppe enthält, um die Azoverbindung zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von Azoverbindungen wie N-(2-Ethylhexyl)-1-((3-Methyl-4-((2-Methylphenyl)azo)phenyl)azo)naphthalen-2-amin in großen Reaktoren durchgeführt, wobei Temperatur, pH-Wert und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Fließsysteme für eine bessere Effizienz und Skalierbarkeit umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Azoverbindungen durchlaufen verschiedene chemische Reaktionen, darunter:
Reduktion: Azoverbindungen können mit Reduktionsmitteln wie Natriumdithionit oder Wasserstoff in Gegenwart eines Katalysators zu den entsprechenden Aminen reduziert werden.
Oxidation: Unter bestimmten Bedingungen können Azoverbindungen oxidiert werden, um Azoxyverbindungen zu bilden.
Substitution: Azoverbindungen können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Reduktion: Natriumdithionit, Wasserstoffgas mit einem Palladiumkatalysator.
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Substitution: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Reduktion: Entsprechende aromatische Amine.
Oxidation: Azoxyverbindungen.
Substitution: Substituierte Azoverbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Azoverbindungen wie N-(2-Ethylhexyl)-1-((3-Methyl-4-((2-Methylphenyl)azo)phenyl)azo)naphthalen-2-amin haben vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Farbstoffe und Pigmente in der analytischen Chemie eingesetzt, um verschiedene Substanzen nachzuweisen und zu quantifizieren.
Biologie: Als Färbemittel in der Mikroskopie und Histologie eingesetzt.
Medizin: Für die potenzielle Verwendung in Drug-Delivery-Systemen und als Therapeutika untersucht.
Industrie: In der Textil-, Leder- und Lebensmittelindustrie als Farbstoffe weit verbreitet.
Wirkmechanismus
Der Wirkmechanismus von Azoverbindungen beinhaltet die Wechselwirkung der Azogruppe mit verschiedenen molekularen Zielstrukturen. Die Azogruppe kann reduziert werden, um aromatische Amine zu bilden, die dann mit biologischen Molekülen interagieren können. Die spezifischen Wege und Zielstrukturen hängen von der Struktur der Verbindung und dem jeweiligen biologischen System ab.
Wissenschaftliche Forschungsanwendungen
Azo compounds like N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine have diverse applications in scientific research:
Chemistry: Used as dyes and pigments in analytical chemistry for detecting and quantifying various substances.
Biology: Employed as staining agents in microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
Wirkmechanismus
The mechanism of action of azo compounds involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylorange: Ein bekannter Azofarbstoff, der als pH-Indikator verwendet wird.
Sudan I: Ein Azofarbstoff, der in der Textilindustrie verwendet wird.
Disperse Orange 3: Ein Azofarbstoff, der zum Färben synthetischer Fasern verwendet wird.
Einzigartigkeit
N-(2-Ethylhexyl)-1-((3-Methyl-4-((2-Methylphenyl)azo)phenyl)azo)naphthalen-2-amin ist aufgrund seiner spezifischen Struktur einzigartig, die besondere Eigenschaften wie Löslichkeit, Stabilität und Farbe verleihen kann. Seine Ethylhexygruppe kann seine Löslichkeit in organischen Lösungsmitteln verbessern, was es für bestimmte industrielle Anwendungen geeignet macht.
Eigenschaften
CAS-Nummer |
93964-06-8 |
|---|---|
Molekularformel |
C32H37N5 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-34-27-18-20-30(24(4)21-27)36-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3 |
InChI-Schlüssel |
SXVHVJCVEMSNCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


